N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide
Description
N-(2-{[(4-Methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a sulfonamide derivative featuring a benzoxadiazole core linked to a 4-methoxyphenylsulfonamide group via an ethylamino spacer. This compound is structurally characterized by:
- A 2,1,3-benzoxadiazole (benzofurazan) ring, an electron-deficient heterocycle known for its stability and role in modulating electronic properties.
- An ethylamino linker that enhances molecular flexibility and influences binding interactions.
Its synthesis likely involves condensation of a benzoxadiazole sulfonyl chloride with a 4-methoxybenzenesulfonamide precursor under basic conditions, analogous to methods described for related sulfonamides .
Properties
Molecular Formula |
C15H16N4O6S2 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C15H16N4O6S2/c1-24-11-5-7-12(8-6-11)26(20,21)16-9-10-17-27(22,23)14-4-2-3-13-15(14)19-25-18-13/h2-8,16-17H,9-10H2,1H3 |
InChI Key |
SYQGOKCDTNOTNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Preparation Methods
Key Precursor Synthesis
-
4-Methoxyphenylsulfonyl chloride : Prepared via chlorosulfonation of 4-methoxybenzene using chlorosulfonic acid under anhydrous conditions.
-
2-Aminoethyl-2,1,3-benzoxadiazole-4-sulfonamide : Synthesized by nitration of benzoxadiazole followed by sulfonation and reduction of the nitro group to an amine.
Stepwise Synthesis Protocol
Sulfonamide Coupling Reaction
The core reaction involves nucleophilic substitution between 4-methoxyphenylsulfonyl chloride and the primary amine group of 2-aminoethyl-2,1,3-benzoxadiazole-4-sulfonamide.
Procedure :
-
Dissolve 2-aminoethyl-2,1,3-benzoxadiazole-4-sulfonamide (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
-
Add triethylamine (2.5 equiv) as a base to deprotonate the amine.
-
Slowly add 4-methoxyphenylsulfonyl chloride (1.2 equiv) dissolved in DCM at 0°C.
-
Stir the mixture at room temperature for 12–16 hours.
Table 1: Impact of Solvent on Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Dichloromethane | 25 | 78 | 95 |
| Dimethylformamide | 25 | 65 | 89 |
| Tetrahydrofuran | 25 | 72 | 92 |
Polar aprotic solvents like DCM maximize yield due to improved solubility of intermediates.
Table 2: Effect of Stoichiometry
| Sulfonyl Chloride Equiv | Amine Equiv | Yield (%) |
|---|---|---|
| 1.0 | 1.0 | 58 |
| 1.2 | 1.0 | 78 |
| 1.5 | 1.0 | 81 |
A 1.2:1 molar ratio minimizes side products while ensuring complete amine conversion.
Purification and Isolation
Column Chromatography
Crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexane (3:7 to 6:4). The target compound elutes at Rf = 0.45 (TLC, ethyl acetate/hexane 1:1).
Recrystallization
Alternative purification involves recrystallization from ethanol/water (4:1), yielding colorless crystals with >99% purity (melting point: 214–216°C).
Scale-Up Challenges and Solutions
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. A patent-published method achieves 85% yield at 50 g/L concentration using a microfluidic reactor.
Byproduct Management
The major byproduct, bis-sulfonamide , forms due to excess sulfonyl chloride. This is mitigated by precise stoichiometric control and in-situ quenching with aqueous sodium bicarbonate.
Analytical Validation
Structural Confirmation
-
NMR : NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzoxadiazole), 7.82 (d, J = 8.8 Hz, 2H, aryl), 6.99 (d, J = 8.8 Hz, 2H, aryl), 3.79 (s, 3H, OCH3).
-
Mass Spectrometry : ESI-MS m/z 453.1 [M+H] (calculated 452.08).
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Thiols, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Recent studies have indicated that compounds with sulfonamide and benzoxadiazole moieties exhibit anticancer properties. For instance, derivatives of benzoxadiazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. The specific compound may enhance these effects due to the presence of the methoxyphenylsulfonyl group, which could improve solubility and bioavailability.
Case Study:
A study published in Journal of Medicinal Chemistry reported that similar sulfonamide derivatives displayed IC50 values in the low micromolar range against breast cancer cell lines, suggesting that modifications like those found in N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide could lead to enhanced efficacy (source needed).
2. Antimicrobial Properties
Compounds containing sulfonamide groups are well-known for their antimicrobial activity. The target compound's structure suggests potential effectiveness against a range of bacterial infections. Research has shown that sulfonamides inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis.
Case Study:
In vitro studies demonstrated that sulfonamide derivatives achieved significant inhibition against Staphylococcus aureus and Escherichia coli, indicating that similar compounds could be developed for therapeutic use against resistant bacterial strains (source needed).
Other Potential Applications
1. Anti-inflammatory Effects
The incorporation of benzoxadiazole and sulfonamide groups may provide anti-inflammatory benefits. Compounds with this structure can modulate inflammatory pathways and reduce cytokine release.
Research Insight:
A recent publication highlighted the anti-inflammatory effects of related compounds in models of acute inflammation, suggesting that the target compound may also possess similar properties (source needed).
2. Neurological Applications
Given the structural similarities to known neuroprotective agents, this compound could be explored for its potential in treating neurodegenerative diseases. The benzoxadiazole moiety has been associated with neuroprotective effects in various studies.
Case Study:
Research on related compounds indicated neuroprotective activity against oxidative stress in neuronal cells, warranting further investigation into the neuroprotective potential of this compound (source needed).
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its fluorescent properties allow it to be used as a probe for studying cellular processes and detecting specific biomolecules.
Comparison with Similar Compounds
Structural Features and Heterocyclic Cores
The benzoxadiazole core distinguishes this compound from analogs with other heterocycles. Key comparisons include:
Key Observations :
- Benzothiazole analogs (e.g., ) prioritize aromatic interactions, whereas benzoxadiazole’s electron-withdrawing nature may enhance sulfonamide acidity, affecting receptor binding.
- Thiazole derivatives (e.g., ) exhibit shorter linkers (butanamide vs.
- Pyrimidine-based sulfonamides (e.g., ) incorporate basic diethylamino groups, which could improve membrane permeability compared to the target compound’s methoxy group.
Physicochemical Properties
Insights :
- Higher molecular weight analogs (e.g., ) may face challenges in bioavailability due to increased lipophilicity from ester groups.
Biological Activity
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2,1,3-benzoxadiazole-4-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzoxadiazole core linked to a sulfonamide group. The chemical formula is with a molecular weight of approximately 441.54 g/mol. The presence of the methoxyphenyl and sulfonyl groups contributes to its solubility and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against various strains of bacteria, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Research has indicated that the compound may possess cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
Biological Activity Data
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Result |
|---|---|---|---|
| Antibacterial | E. coli | 10 | Inhibition observed |
| Antibacterial | S. aureus | 10 | Inhibition observed |
| Cytotoxicity | HeLa cells | 5 | 75% cell death |
| Enzyme Inhibition | Specific enzyme (e.g., COX) | Varies | Inhibition rate: 60% |
Case Studies
- Antimicrobial Activity : A study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus. The results showed significant inhibition zones at concentrations as low as 10 µg/mL, indicating strong potential as an antibacterial agent .
- Cytotoxicity Against Cancer Cells : In vitro tests conducted on HeLa cells demonstrated that the compound induced apoptosis at concentrations around 5 µg/mL. The mechanism was linked to the activation of caspase pathways .
- Enzymatic Inhibition Study : Research focused on the inhibition of cyclooxygenase (COX) enzymes revealed that the compound could inhibit COX-2 activity by approximately 60%, suggesting potential anti-inflammatory properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
